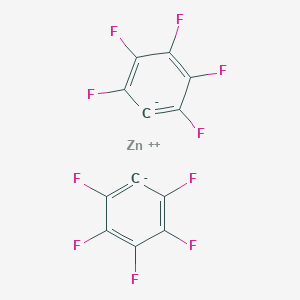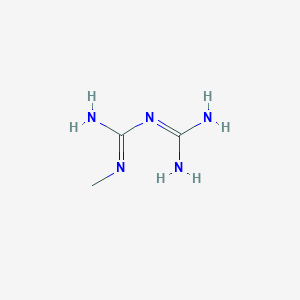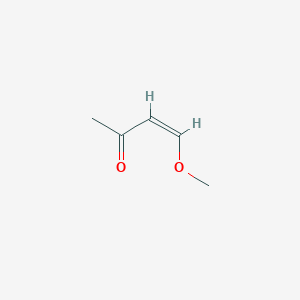
4-甲氧基-3-丁烯-2-酮
描述
4-Methoxy-3-buten-2-one is an organic compound with the molecular formula C5H8O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is an important intermediate in organic synthesis and is widely used in various chemical reactions due to its unique structure, which includes both an enone and an ether functional group .
科学研究应用
4-Methoxy-3-buten-2-one is used in various scientific research applications, including:
Biology: It is used in the synthesis of bioactive compounds, including hydroisoquinoline derivatives.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds such as manzamine.
Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
4-Methoxy-3-buten-2-one, also known as 4-Methoxybut-3-en-2-one, primarily targets poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines . These amines play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets through a process known as the Mukaiyama-Michael reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, 4-Methoxy-3-buten-2-one acts as the α,β-unsaturated carbonyl compound, and the aromatic amines serve as the nucleophiles .
Biochemical Pathways
The Mukaiyama-Michael reaction catalyzed by zinc triflate leads to the formation of functionalized 3-keto-2-diazoalkanoates . This reaction is a key step in various biochemical pathways, particularly those involving the synthesis of complex organic compounds .
Pharmacokinetics
Its molecular weight of 10012 suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The primary result of the action of 4-Methoxy-3-buten-2-one is the production of (Z)-enaminones . Enaminones are important intermediates in organic synthesis and have been used in the synthesis of various biologically active compounds .
Action Environment
The efficiency of the reaction involving 4-Methoxy-3-buten-2-one is greatly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents .
生化分析
Biochemical Properties
4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions. It acts as a substrate in various catalytic reactions, such as the zinc triflate-catalyzed Mukaiyama-Michael reaction, where it interacts with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . This compound is also involved in the synthesis of (-)-epibatidine, an alkaloid with potent analgesic properties . The interactions of 4-Methoxy-3-buten-2-one with enzymes and proteins are crucial for these biochemical processes, facilitating the formation of complex organic molecules.
Cellular Effects
The effects of 4-Methoxy-3-buten-2-one on various types of cells and cellular processes are profound. This compound influences cell function by participating in reactions that modify cellular components. For instance, it is used in the synthesis of hydroisoquinoline derivatives, which can affect cell signaling pathways and gene expression . The presence of 4-Methoxy-3-buten-2-one in cellular environments can lead to changes in cellular metabolism, impacting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-buten-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it undergoes transformations facilitated by enzymes and catalysts. For example, in the zinc triflate-catalyzed Mukaiyama-Michael reaction, 4-Methoxy-3-buten-2-one binds to the catalyst and undergoes a series of chemical changes to produce functionalized products . These interactions are essential for the compound’s role in biochemical synthesis and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-buten-2-one can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4-Methoxy-3-buten-2-one is stable under specific conditions, but its reactivity can vary depending on the environment . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to 4-Methoxy-3-buten-2-one can lead to significant biochemical changes.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-buten-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, toxic or adverse effects can occur. Studies have shown that there are threshold effects, where the impact of 4-Methoxy-3-buten-2-one becomes more pronounced at certain concentrations . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
4-Methoxy-3-buten-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate its transformation into different metabolites. The compound’s role in metabolic flux and its effect on metabolite levels are significant for understanding its biochemical properties . These interactions are essential for the compound’s function in biochemical reactions and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-buten-2-one within cells and tissues are critical for its activity. This compound is transported through cellular membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement, ensuring that 4-Methoxy-3-buten-2-one reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-buten-2-one is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of 3-buten-2-one with methanol in the presence of a solid base catalyst. This process results in the formation of 4-methoxy-3-buten-2-one through a conjugate addition reaction .
Industrial Production Methods: In industrial settings, 4-methoxy-3-buten-2-one is often produced by the reaction of formaldehyde with 3-buten-2-ol under controlled conditions. The reaction is typically carried out in the presence of an acid catalyst, and the product is purified through distillation .
化学反应分析
Types of Reactions: 4-Methoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aromatic amines to form enaminones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aromatic amines are often carried out in the presence of water as a solvent, which enhances the reaction rate.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Enaminones.
相似化合物的比较
3-Buten-2-one: Lacks the methoxy group, making it less reactive in nucleophilic substitution reactions.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Contains a trimethylsilyloxy group, which alters its reactivity and applications.
Danishefsky Diene: A more complex diene used in advanced organic synthesis.
Uniqueness: 4-Methoxy-3-buten-2-one is unique due to its dual functional groups (enone and ether), which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
4652-27-1 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC 名称 |
(Z)-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3- |
InChI 键 |
VLLHEPHWWIDUSS-ARJAWSKDSA-N |
SMILES |
CC(=O)C=COC |
手性 SMILES |
CC(=O)/C=C\OC |
规范 SMILES |
CC(=O)C=COC |
Key on ui other cas no. |
4652-27-1 |
同义词 |
1-Methoxy-1-buten-3-one; NSC 66263 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?
A1: 4-Methoxy-3-buten-2-one has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []
Q2: What are the key spectroscopic features of 4-Methoxy-3-buten-2-one?
A2: Spectroscopic analyses reveal the following characteristics:
- UV-Vis: Maximum absorbance (λmax) at 237 nm with a molar absorptivity (ε) of 13450 in cyclohexane. []
- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz). []
- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0. 163.6, 196.6. []
Q3: What is the atmospheric fate of 4-Methoxy-3-buten-2-one?
A3: Studies show that 4-Methoxy-3-buten-2-one primarily degrades in the atmosphere via reaction with hydroxyl radicals (OH). [, , ] This reaction leads to the formation of various products, including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). [, ]
Q4: Why is 4-Methoxy-3-buten-2-one considered a versatile synthon in organic synthesis?
A4: 4-Methoxy-3-buten-2-one serves as a valuable four-carbon building block due to its ability to participate in diverse reactions, including:
- Diels-Alder reactions: Acting as a dienophile. [, ]
- Dipolar cycloadditions: Participating as a dipolarophile. []
- Conjugate additions: Undergoing nucleophilic attack at the C-4 position followed by methoxide elimination. []
- Nucleophilic reactions: Its enolate acts as a nucleophilic four-carbon synthon. [, ]
Q5: How is 4-Methoxy-3-buten-2-one utilized in the synthesis of heterocycles?
A5: 4-Methoxy-3-buten-2-one serves as a crucial starting material for various heterocycles:
- Pyran-4-ones: It reacts with acid chlorides, anhydrides, or acylimidazoles to yield substituted 4H-pyran-4-ones. []
- Isoxazoles: It reacts regioselectively with acetonitrile oxide to afford either 4-acetyl- or 5-acetyl-3-methylisoxazole. []
- Pyrimidinones and Pyrimidines: Derivatives of 4-methoxy-3-buten-2-one, such as 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, are key intermediates in the synthesis of trifluoromethyl-substituted pyrimidinones and pyrimidines. [, , ]
Q6: Can 4-Methoxy-3-buten-2-one be used in the synthesis of conjugated systems?
A6: Yes, it acts as a precursor to 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. [] This diene is highly reactive in Diels-Alder reactions, enabling the construction of complex cyclic systems. Moreover, β-1-Alkenyl-9-borabicyclo[3.3.1]nonanes react with 4-methoxy-3-buten-2-one in a conjugate addition-elimination sequence to produce conjugated dienones. [] Similarly, β-1-Alkynyl-9-borabicyclo[3.3.1]nonanes react to form conjugated enynones. [, ]
Q7: Does 4-Methoxy-3-buten-2-one participate in multicomponent reactions?
A7: Yes, it can be employed in multi-component reactions. For instance, a Mukaiyama-Michael reaction with methyl 3-tert-butylsilyloxy-2-diazobutenoate, followed by reactions with Michael acceptors and base-catalyzed cyclization, provides access to substituted resorcinols. []
Q8: What are the storage recommendations for 4-Methoxy-3-buten-2-one?
A8: Due to its reactivity, 4-Methoxy-3-buten-2-one should be stored under nitrogen or argon in a refrigerator. []
Q9: What safety precautions should be taken when handling 4-Methoxy-3-buten-2-one?
A9: It is crucial to avoid inhalation, ingestion, or skin contact. [] Mechanical exhaust should be employed during handling.
Q10: What is the environmental impact of 4-Methoxy-3-buten-2-one?
A10: While it plays a significant role in organic synthesis, its release into the atmosphere contributes to the formation of secondary organic aerosols (SOAs) and long-lived nitrogen-containing compounds. [, ] Further research is needed to assess its overall environmental impact and explore potential mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


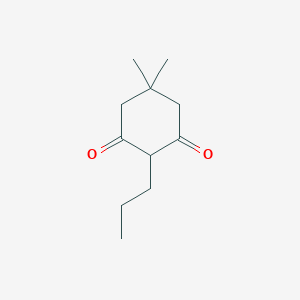
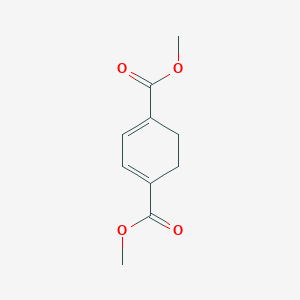
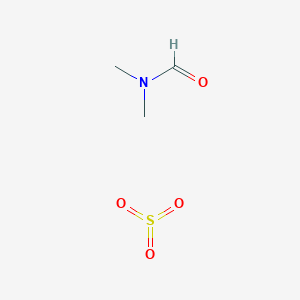
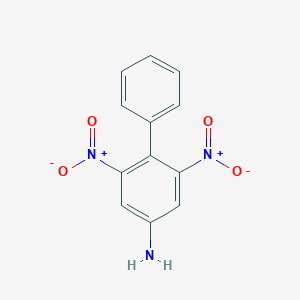
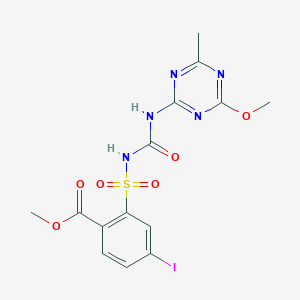
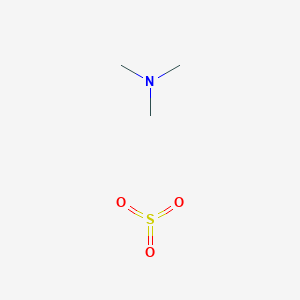
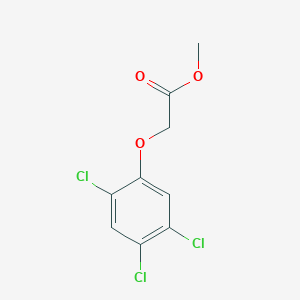
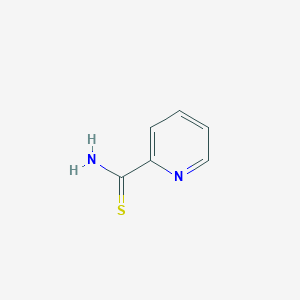
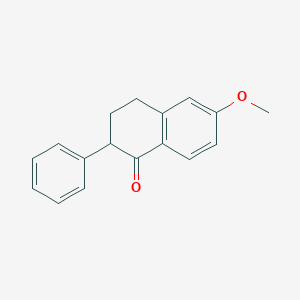
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

